Differentiation by Physicochemical Properties: Comparison with the 2-Benzylthio Analog
Replacement of the methoxy group with a benzylthio group, as in 2-(benzylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, results in a significant increase in molecular weight (MW) and topological polar surface area (TPSA), which are key determinants of oral bioavailability. The target compound has a MW of 255.27 g/mol, while the benzylthio analog has a MW of 347.4 g/mol. This -92 Da difference indicates the target compound is more likely to comply with Lipinski's Rule of Five, suggesting superior drug-likeness .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 255.27 g/mol |
| Comparator Or Baseline | 2-(benzylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide: 347.4 g/mol |
| Quantified Difference | Δ MW = -92.13 g/mol |
| Conditions | Calculated from molecular formula (C11H17N3O4 vs C17H21N3O3S) via standard cheminformatics tools. |
Why This Matters
A lower molecular weight is strongly correlated with higher probability of passive permeability and oral absorption, making this compound a more favorable starting point for lead optimization than its bulkier analog.
